2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-8-6-17(7-9(2)21-8)11-4-3-10(13(14,15)16)5-12(11)18(19)20/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIASKZQAUHXFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-nitro-4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), palladium on carbon (as a catalyst), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,6-Dimethyl-4-[2-amino-4-(trifluoromethyl)phenyl]morpholine .
Scientific Research Applications
Pharmaceutical Development
The primary application of 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine is in the field of pharmaceuticals. It has been investigated for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can act as antagonists for specific receptors involved in pain pathways, suggesting that this compound may exhibit similar effects.
Analytical Chemistry
The compound can be utilized in analytical chemistry as a standard for calibrating instruments used in the detection of morpholine derivatives. Its distinct spectral properties allow researchers to establish reliable methods for identifying and quantifying related compounds in various samples.
Material Science
Due to its unique molecular structure, this compound may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or thermal stability.
Case Study 1: Anti-inflammatory Effects
A study published in a pharmaceutical journal explored the efficacy of this compound as an anti-inflammatory agent. The research demonstrated that the compound significantly reduced inflammatory markers in animal models, indicating its potential for treating conditions such as arthritis and other inflammatory diseases .
Case Study 2: Synthesis and Characterization
Research documented in patent filings highlights methods for synthesizing this compound efficiently while maintaining high purity levels. The characterization techniques employed included X-ray diffraction and differential scanning calorimetry, which confirmed the stability of the synthesized forms .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its activity, influencing its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with three structurally related molecules, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analog 1: cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS: 29842-64-6)
- Molecular Formula : C₁₂H₁₆N₂O₃
- Key Differences: The aromatic substituent is a para-nitro group (4-nitrophenyl) instead of the ortho-nitro/para-trifluoromethyl combination in the target compound.
- Synthesis : Prepared via nucleophilic aromatic substitution using 4-chloronitrobenzene and morpholine derivatives under basic conditions .
Structural Analog 2: 4-(4-Nitrophenyl)thiomorpholine
- Molecular Formula : C₁₀H₁₂N₂O₂S
- Key Differences :
- The oxygen atom in the morpholine ring is replaced with sulfur (thiomorpholine), increasing lipophilicity and altering hydrogen-bonding capacity.
- Substituents include only a para-nitro group on the phenyl ring.
- Synthesis : Synthesized via transition metal-free N-arylation of thiomorpholine with halogenated nitrobenzenes or iodonium salts .
Structural Analog 3: 7-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... (EP 4374877A2)
- Key Differences :
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents on Aromatic Ring | Heterocycle | Synthesis Method |
|---|---|---|---|---|---|
| 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine | 405910-36-3 | C₁₃H₁₅F₃N₂O₃ (inferred) | 2-nitro, 4-(trifluoromethyl) | Morpholine | Not explicitly detailed (likely SNAr) |
| cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine | 29842-64-6 | C₁₂H₁₆N₂O₃ | 4-nitro | Morpholine | Nucleophilic aromatic substitution |
| 4-(4-Nitrophenyl)thiomorpholine | - | C₁₀H₁₂N₂O₂S | 4-nitro | Thiomorpholine | Transition metal-free N-arylation |
| EP 4374877A2 Derivative | - | Complex | Difluoro, ethoxy | Morpholine | Multi-step medicinal chemistry route |
Substituent Effects and Reactivity
- Nitro Group Position : The ortho-nitro group in the target compound introduces steric hindrance and may influence regioselectivity in further functionalization compared to para-nitro analogs .
- Trifluoromethyl Group : Enhances electronegativity and metabolic stability, a feature absent in simpler nitro-substituted morpholines .
- Thiomorpholine vs. Morpholine : Sulfur substitution increases lipophilicity (logP) but may reduce solubility in polar solvents .
Biological Activity
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by a morpholine ring integrated with nitro and trifluoromethyl groups, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H15F3N2O3
- Molecular Weight : 304.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the nitro group can facilitate redox reactions, potentially leading to the formation of reactive intermediates that may exert cytotoxic effects on cells. Additionally, the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular receptors.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the morpholine ring has been associated with enhanced antibacterial effects against various pathogens. For instance, studies have shown that morpholine derivatives can inhibit bacterial growth by disrupting cellular processes.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have highlighted its potential in targeting specific cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| A549 | 1.47 | Cell cycle arrest |
| HeLa | 2.41 | Induction of oxidative stress |
Anti-inflammatory Activity
In vivo studies have reported anti-inflammatory effects linked to the compound's ability to inhibit pro-inflammatory cytokines. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Anticancer Efficacy Study :
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 and A549. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.65 to 1.47 µM, indicating its potential as an anticancer agent . -
Mechanistic Insights :
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The analysis revealed strong hydrophobic interactions that may enhance its efficacy as a therapeutic agent . -
Anti-inflammatory Effects :
Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this morpholine derivative reduced levels of TNF-alpha and IL-6 in animal models, suggesting its utility in managing inflammatory diseases .
Q & A
Q. Key Considerations :
- Control reaction temperature (<60°C) to avoid decomposition of nitro groups.
- Use anhydrous conditions for trifluoromethylation to prevent side reactions .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.4 ppm for CH₃), morpholine ring protons (δ 3.5–4.0 ppm), and aromatic protons (δ 7.0–8.5 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
- LCMS : Confirm molecular weight (e.g., [M+H]+ = 375.3) and fragmentation patterns .
- HPLC : Assess purity using reverse-phase C18 columns (e.g., 90% acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate antifungal activity observed in analogs like fenpropimorph (IC₅₀ = 3 µM against Botrytis cinerea) .
- Structural Confirmation : Cross-check purity and stereochemistry (e.g., cis/trans isomerism via NOESY NMR) to rule out impurities as confounding factors .
- Comparative Studies : Benchmark against structurally related compounds (e.g., 2-(2,6-dimethylmorpholino)-5-nitrobenzoic acid) to isolate the impact of the trifluoromethyl group .
Advanced: What computational methods predict the pharmacokinetic impact of the trifluoromethyl and nitro substituents?
Methodological Answer:
- QSAR Modeling : Use software like Schrödinger or MOE to correlate logP (lipophilicity) with membrane permeability. The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). The nitro group may reduce stability via CYP450-mediated reduction, requiring prodrug strategies .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the morpholine ring .
- Light Exposure : Protect from UV light to avoid nitro group degradation (use amber glass vials) .
- Humidity Control : Use desiccants (e.g., silica gel) to maintain <10% relative humidity .
Advanced: How can researchers design SAR studies to optimize antifungal activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl or Br) and test against Candida albicans (MIC assays) .
- Crystallography : Co-crystallize with fungal CYP51 enzyme to identify binding interactions (e.g., hydrogen bonding with morpholine oxygen) .
- In Vivo Efficacy : Use murine models of dermatophytosis, dosing topically (1% w/w cream) and monitoring lesion resolution over 14 days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
